molecular formula C8H2ClF4N B1487911 4-Chloro-3-fluoro-5-(trifluoromethyl)benzonitrile CAS No. 1046447-04-4

4-Chloro-3-fluoro-5-(trifluoromethyl)benzonitrile

Cat. No.: B1487911
CAS No.: 1046447-04-4
M. Wt: 223.55 g/mol
InChI Key: ARMHTWUNUSEQOR-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro-5-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H2ClF4N. It is a derivative of benzonitrile, characterized by the presence of chloro, fluoro, and trifluoromethyl groups on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-chlorobenzonitrile with fluorinating agents under specific conditions to introduce the fluoro and trifluoromethyl groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination reactions using specialized equipment to handle the reactive and potentially hazardous fluorinating agents. The process is optimized to ensure high yield and purity of the final product, often involving multiple purification steps such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluoro-5-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Fluorinating Agents: For introducing fluoro groups.

    Catalysts: Such as palladium or nickel catalysts for coupling reactions.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

4-Chloro-3-fluoro-5-(trifluoromethyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluoro-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro, fluoro, and trifluoromethyl groups enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. These interactions can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-fluoro-5-(trifluoromethyl)benzonitrile is unique due to the combination of chloro, fluoro, and trifluoromethyl groups on the benzene ring. This unique combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various applications .

Properties

IUPAC Name

4-chloro-3-fluoro-5-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2ClF4N/c9-7-5(8(11,12)13)1-4(3-14)2-6(7)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMHTWUNUSEQOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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